N-Acetylbenzidine

Description

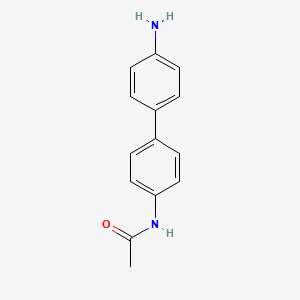

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(4-aminophenyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10(17)16-14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQXBXZZSKPMDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036853 |

Source

|

| Record name | N-Acetylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3366-61-8 |

Source

|

| Record name | Acetylbenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3366-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylbenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003366618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylbenzidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4'-Aminobiphenyl-4-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLBENZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1I4IM38KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Acetylbenzidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Acetylbenzidine, a significant metabolite of the industrial chemical benzidine. Understanding its formation and properties is crucial for toxicological studies and in the development of analytical methods for monitoring exposure to benzidine. This document details the synthetic protocol, purification methods, and a thorough characterization using modern spectroscopic techniques.

Synthesis of N-Acetylbenzidine

The synthesis of N-Acetylbenzidine is achieved through the selective N-acetylation of one of the amino groups of benzidine using acetic anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Synthesis Signaling Pathway

The synthesis involves the nucleophilic attack of the amino group of benzidine on one of the carbonyl carbons of acetic anhydride, followed by the elimination of an acetate ion to form the N-acetylated product.

Caption: Synthesis pathway of N-Acetylbenzidine from Benzidine.

Experimental Protocol: Synthesis of N-Acetylbenzidine

This protocol is based on the general procedure for the N-acetylation of aromatic amines.

Materials and Reagents:

-

Benzidine

-

Acetic Anhydride

-

Ethanol (or other suitable solvent like glacial acetic acid)

-

Ice

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, Buchner funnel)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating apparatus (heating mantle or water bath)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve a specific molar equivalent of benzidine in a suitable solvent such as ethanol.

-

Acetylation: Cool the solution in an ice bath. Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride dropwise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a designated period (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion of the reaction, pour the reaction mixture into a beaker containing ice-cold water. The N-Acetylbenzidine will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid with cold distilled water to remove any unreacted starting materials and water-soluble byproducts.

-

Drying: Dry the collected solid in a desiccator or a vacuum oven at a low temperature.

Purification

The crude N-Acetylbenzidine can be purified by recrystallization.

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent mixture in which N-Acetylbenzidine has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol-water mixtures are often effective.

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Characterization of N-Acetylbenzidine

The structure and purity of the synthesized N-Acetylbenzidine are confirmed using various spectroscopic techniques.

Experimental Workflow for Characterization

The following workflow outlines the typical characterization process for N-Acetylbenzidine.

Caption: Workflow for the characterization of N-Acetylbenzidine.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for N-Acetylbenzidine based on the analysis of its structure and data from related compounds.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.1 | Singlet | 3H | Acetyl protons (-COCH₃) |

| ~ 3.8 | Broad Singlet | 2H | Amine protons (-NH₂) |

| ~ 7.3 - 7.6 | Multiplet | 8H | Aromatic protons (biphenyl rings) |

| ~ 9.8 | Singlet | 1H | Amide proton (-NHCOCH₃) |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 24 | Acetyl methyl carbon (-COCH₃) |

| ~ 118 - 142 | Aromatic carbons (biphenyl rings) |

| ~ 168 | Carbonyl carbon (-COCH₃) |

Table 3: FTIR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Vibration Mode | Assignment |

| 3400 - 3200 | N-H Stretching | Amine (-NH₂) and Amide (-NH) groups |

| 3100 - 3000 | C-H Stretching | Aromatic C-H |

| ~ 1660 | C=O Stretching (Amide I) | Carbonyl group of the amide |

| ~ 1540 | N-H Bending (Amide II) | Amide N-H bond |

| ~ 1600, ~1500 | C=C Stretching | Aromatic ring |

| ~ 820 | C-H Bending (out-of-plane) | Para-substituted benzene rings |

Table 4: Mass Spectrometry Data (Predicted)

| m/z Value | Interpretation |

| 226 | Molecular ion [M]⁺ |

| 184 | [M - CH₂CO]⁺, Loss of ketene from the molecular ion |

| 183 | [M - CH₃CO]⁺, Loss of the acetyl group |

| 168 | Further fragmentation of the biphenyl core |

| 92 | Fragmentation of the biphenyl core |

Detailed Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of purified N-Acetylbenzidine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to confirm the presence of all expected protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze the sample using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in N-Acetylbenzidine, such as the N-H, C=O, and aromatic C-H bonds.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

-

Data Analysis: Determine the molecular weight of the compound from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure. A high-resolution mass spectrometer can be used to determine the exact mass and elemental composition.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of N-Acetylbenzidine. The provided experimental protocols and expected analytical data serve as a valuable resource for researchers in the fields of toxicology, drug metabolism, and analytical chemistry. Adherence to these methodologies will ensure the reliable preparation and identification of this important compound for further scientific investigation.

An In-depth Technical Guide to the Chemical and Physical Properties of N-Acetylbenzidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-Acetylbenzidine. Due to the limited availability of publicly accessible experimental data for this compound, this guide combines known information with predicted properties based on its chemical structure. Detailed, generalized experimental protocols for its synthesis and analysis are also provided to facilitate further research.

Chemical and Physical Properties

N-Acetylbenzidine is the mono-acetylated metabolite of benzidine, a known carcinogen. Understanding its properties is crucial for toxicological studies and in the development of analytical methods for its detection.

Table 1: General and Physical Properties of N-Acetylbenzidine

| Property | Value | Source/Note |

| IUPAC Name | N-[4-(4-aminophenyl)phenyl]acetamide | |

| CAS Number | 3366-61-8 | |

| Molecular Formula | C₁₄H₁₄N₂O | |

| Molecular Weight | 226.27 g/mol | |

| Appearance | White to slightly reddish crystalline powder | [Predicted based on similar compounds] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in ethanol; slightly soluble in water, diethyl ether, and dimethyl sulfoxide. |

Table 2: Predicted Spectroscopic Data for N-Acetylbenzidine

| ¹H NMR | Predicted Chemical Shift (ppm) | Description |

| -NH₂ | ~3.5 - 4.5 | Broad singlet, exchangeable with D₂O |

| -NH- | ~7.5 - 8.5 | Broad singlet, exchangeable with D₂O |

| Aromatic Protons | ~6.7 - 7.6 | Multiplets |

| -CH₃ | ~2.1 | Singlet |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Description |

| C=O (Amide) | ~168 - 172 | |

| Aromatic Carbons | ~115 - 145 | |

| -CH₃ (Acetyl) | ~24 | |

| IR Spectroscopy | Predicted Absorption (cm⁻¹) | Functional Group |

| 3400 - 3200 | N-H stretching (amine and amide) | |

| 3100 - 3000 | Aromatic C-H stretching | |

| 1680 - 1630 | C=O stretching (amide I band) | |

| 1600 - 1450 | Aromatic C=C bending | |

| 1550 - 1500 | N-H bending (amide II band) | |

| Mass Spectrometry | Predicted m/z | Fragment |

| 226 | [M]⁺ (Molecular Ion) | |

| 184 | [M - CH₂CO]⁺ | |

| 169 | [M - NHCOCH₃]⁺ |

Note: Predicted spectral data is based on typical values for the functional groups present in the N-Acetylbenzidine molecule. Actual experimental values may vary.

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and analysis of N-Acetylbenzidine.

2.1. Synthesis of N-Acetylbenzidine (via Acetylation of Benzidine)

This protocol describes a standard method for the N-acetylation of a primary aromatic amine.

Materials:

-

Benzidine

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Sodium bicarbonate solution (saturated)

-

Distilled water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve benzidine in a minimal amount of glacial acetic acid with stirring.

-

Slowly add a stoichiometric equivalent of acetic anhydride to the solution.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker of cold water to precipitate the crude product.

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold distilled water.

-

Purify the crude N-Acetylbenzidine by recrystallization from ethanol.

-

Dry the purified crystals in a vacuum oven.

2.2. Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of N-Acetylbenzidine.

Materials:

-

N-Acetylbenzidine sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve the N-Acetylbenzidine sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, proton-decoupled mode is standard.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in N-Acetylbenzidine.

Materials:

-

N-Acetylbenzidine sample

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure (KBr Pellet Method):

-

Place a small amount of KBr in a clean agate mortar.

-

Add approximately 1-2% of the N-Acetylbenzidine sample to the KBr.

-

Gently grind the mixture to a fine, uniform powder.

-

Transfer a portion of the powdered mixture to a pellet press die.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

2.2.3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of N-Acetylbenzidine.

Materials:

-

N-Acetylbenzidine sample

-

Solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Prepare a dilute solution of the N-Acetylbenzidine sample in a suitable solvent.

-

Introduce the sample into the mass spectrometer's ion source.

-

Acquire the mass spectrum in the appropriate ionization mode (positive or negative).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

2.3. High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify N-Acetylbenzidine in a sample mixture.

Materials:

-

HPLC system with a UV or electrochemical detector

-

Reversed-phase C18 column

-

Mobile phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile)

-

N-Acetylbenzidine standard for calibration

Procedure:

-

Prepare a standard solution of N-Acetylbenzidine of known concentration.

-

Prepare the sample for analysis by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.

-

Set up the HPLC system with the C18 column and equilibrate it with the mobile phase at a constant flow rate.

-

Inject the standard solution to determine its retention time and to generate a calibration curve.

-

Inject the sample solution and record the chromatogram.

-

Identify the N-Acetylbenzidine peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of N-Acetylbenzidine in the sample by using the calibration curve.

Metabolic Pathway and Experimental Workflow Visualization

3.1. Metabolic Activation of Benzidine

Benzidine undergoes metabolic activation primarily in the liver, where it is N-acetylated to form N-Acetylbenzidine. This metabolite can be further metabolized to reactive intermediates that can form DNA adducts, a key step in the initiation of carcinogenesis.

Caption: Metabolic activation pathway of Benzidine to N-Acetylbenzidine and subsequent formation of DNA adducts.

3.2. General Experimental Workflow for Synthesis and Purification

The synthesis of N-Acetylbenzidine from benzidine involves a straightforward acetylation reaction followed by purification.

Caption: Experimental workflow for the synthesis and purification of N-Acetylbenzidine.

N-Acetylbenzidine's Carcinogenic Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetylbenzidine, a primary metabolite of the potent human carcinogen benzidine, plays a critical role in the initiation of cancer. Its carcinogenicity is not inherent but arises from a complex series of metabolic activation steps, primarily in the liver, leading to the formation of reactive intermediates that bind to DNA. This covalent binding results in the formation of bulky DNA adducts, which, if not repaired, can lead to mutations in critical genes, such as the Ras family of oncogenes, and the activation of DNA damage response pathways, ultimately culminating in neoplastic transformation. This technical guide provides an in-depth exploration of the core mechanisms of N-acetylbenzidine's carcinogenicity, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Metabolic Activation of N-Acetylbenzidine

The journey of N-acetylbenzidine from a relatively inert metabolite to a potent carcinogen begins with its metabolic activation. This multi-step process involves a series of enzymatic reactions that convert it into a highly reactive electrophilic species capable of attacking the nucleophilic centers in DNA.

Key Enzymes and Reactions

Several key enzyme systems are implicated in the bioactivation of N-acetylbenzidine:

-

Cytochrome P450 (CYP) Enzymes: Primarily CYP1A2, these enzymes catalyze the N-hydroxylation of N-acetylbenzidine to form N'-hydroxy-N-acetylbenzidine. This is a critical step in the activation pathway.[1]

-

N-Acetyltransferases (NATs): These enzymes, particularly NAT1 and NAT2, are involved in both the formation of N-acetylbenzidine from benzidine and the further acetylation of N-acetylbenzidine to N,N'-diacetylbenzidine. While N,N'-diacetylation can be a detoxification pathway, N'-hydroxy-N-acetylbenzidine can undergo O-acetylation by NATs in the bladder to form a reactive N-acetoxy ester.

-

Peroxidases: In extrahepatic tissues, peroxidases such as myeloperoxidase can also contribute to the activation of N-acetylbenzidine.

The primary metabolic activation pathway is believed to proceed as follows:

-

N-acetylation: Benzidine is first acetylated to N-acetylbenzidine in the liver.

-

N-hydroxylation: N-acetylbenzidine is then N-hydroxylated by cytochrome P450 enzymes to form N'-hydroxy-N-acetylbenzidine.

-

Esterification: In target tissues like the bladder, N'-hydroxy-N-acetylbenzidine can be further activated by O-acetylation (by NATs) or O-sulfonation (by sulfotransferases) to form unstable esters.

-

Nitrenium Ion Formation: These esters can spontaneously decompose to form a highly reactive arylnitrenium ion, which is the ultimate carcinogenic species that reacts with DNA.

dot

Metabolic Activation Pathway of N-Acetylbenzidine.

DNA Adduct Formation

The ultimate carcinogenic metabolite of N-acetylbenzidine, the arylnitrenium ion, is a potent electrophile that readily reacts with nucleophilic sites on DNA bases. This covalent binding results in the formation of bulky DNA adducts, which distort the DNA helix and interfere with normal cellular processes like replication and transcription.

The major DNA adduct formed from N-acetylbenzidine is N'-(deoxyguanosin-8-yl)-N'-acetylbenzidine .[2][3] This adduct is formed by the covalent bonding of the arylnitrenium ion to the C8 position of the guanine base in DNA. The formation of this specific adduct has been consistently observed in both in vitro and in vivo studies.[2][4]

Carcinogenic Signaling Pathways

The formation of N'-(deoxyguanosin-8-yl)-N'-acetylbenzidine adducts is a critical initiating event in carcinogenesis. These bulky lesions in the DNA can lead to a cascade of cellular responses, including the activation of DNA damage response pathways and the introduction of mutations during DNA replication, ultimately leading to the deregulation of cell growth and proliferation.

DNA Damage Response and Cell Cycle Checkpoint Activation

The presence of bulky DNA adducts is recognized by the cell's DNA damage surveillance machinery, leading to the activation of the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways . These kinases act as master regulators of the DNA damage response, initiating a signaling cascade that leads to:

-

p53 Activation: The tumor suppressor protein p53 is a key downstream target of the ATM/ATR pathway. Upon activation, p53 can induce cell cycle arrest, providing time for DNA repair, or trigger apoptosis (programmed cell death) if the damage is too extensive to be repaired.

-

Cell Cycle Arrest: The DNA damage checkpoints, primarily at the G1/S and G2/M transitions of the cell cycle, are activated to prevent the replication of damaged DNA or the segregation of aberrant chromosomes. This is mediated by the phosphorylation and activation of checkpoint kinases such as Chk1 and Chk2.

dot

DNA Damage Response to N-Acetylbenzidine Adducts.

Induction of Oncogenic Mutations: The Role of Ras

If the DNA adducts are not repaired before DNA replication, they can lead to the misincorporation of nucleotides by DNA polymerases, resulting in permanent mutations. A critical target for these mutations is the Ras family of proto-oncogenes (H-ras, K-ras, and N-ras).

Studies on benzidine congeners have demonstrated that they can induce activating point mutations in H-ras and N-ras genes.[5] These mutations typically occur at specific "hotspots," such as codons 12, 13, and 61, and lock the Ras protein in a constitutively active, GTP-bound state. This leads to the continuous activation of downstream signaling pathways that promote cell proliferation, inhibit apoptosis, and drive tumorigenesis.

dot

Induction of Ras Mutations by N-Acetylbenzidine Adducts.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the metabolism and DNA binding of N-acetylbenzidine and its parent compound, benzidine.

Table 1: In Vitro Metabolism of Benzidine in Liver Slices

| Species | Compound | Metabolite | % of Total Radioactivity | Reference |

| Rat | [3H]Benzidine (0.05 mM) | N-Acetylbenzidine | 8.8 ± 3.6 | [6] |

| N,N'-Diacetylbenzidine | 73 ± 2.5 | [6] | ||

| Human | [3H]Benzidine (0.014 mM) | Benzidine | 19 ± 5 | [6] |

| N-Acetylbenzidine | 34 ± 4 | [6] | ||

| N,N'-Diacetylbenzidine | 1.6 ± 0.5 | [6] |

Table 2: In Vivo DNA Binding of Benzidine Metabolites in Rat Liver

| Compound Administered | DNA Adduct Detected | Adduct Level (pmol/mg DNA) | Time Point | Reference |

| N-Acetylbenzidine | N'-(dG-8-yl)-N'-acetylbenzidine | ~15 | 24 hours | [2][4] |

| N,N'-Diacetylbenzidine | N'-(dG-8-yl)-N'-acetylbenzidine | ~1 | 24 hours | [4] |

| Benzidine | N'-(dG-8-yl)-N'-acetylbenzidine | ~10 | 24 hours | [3] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of N-acetylbenzidine carcinogenicity.

In Vitro Metabolism with Liver Microsomes

This protocol is designed to assess the enzymatic conversion of N-acetylbenzidine to its metabolites by liver microsomal enzymes.

-

Objective: To determine the metabolites of N-acetylbenzidine formed by cytochrome P450 enzymes.

-

Materials:

-

Rat or human liver microsomes

-

N-Acetylbenzidine

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

High-Performance Liquid Chromatography (HPLC) system

-

-

Procedure:

-

Prepare a reaction mixture containing liver microsomes (e.g., 0.5-1.0 mg/mL protein), N-acetylbenzidine (at a specified concentration), and phosphate buffer.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a defined time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an ice-cold organic solvent (e.g., 2 volumes of ethyl acetate).

-

Vortex and centrifuge to separate the organic and aqueous layers.

-

Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for HPLC analysis.

-

Analyze the metabolites by HPLC with UV or mass spectrometric detection, comparing retention times to authentic standards.

-

dot

Workflow for In Vitro Metabolism of N-Acetylbenzidine.

32P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify bulky DNA adducts, such as those formed by N-acetylbenzidine.

-

Objective: To detect and quantify N'-(deoxyguanosin-8-yl)-N'-acetylbenzidine adducts in DNA samples.

-

Materials:

-

DNA sample (from treated cells or tissues)

-

Micrococcal nuclease and spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-32P]ATP

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or scintillation counter

-

-

Procedure:

-

DNA Digestion: Digest the DNA sample to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides by digesting the normal nucleotides to nucleosides with nuclease P1.

-

32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P by incubating with [γ-32P]ATP and T4 polynucleotide kinase.

-

TLC Separation: Separate the 32P-labeled adducted nucleotides by multi-dimensional thin-layer chromatography.

-

Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the radioactivity using a phosphorimager or by scraping the spots and using a scintillation counter.

-

dot

Workflow for 32P-Postlabeling of DNA Adducts.

Conclusion

The carcinogenicity of N-acetylbenzidine is a well-defined process initiated by metabolic activation to a reactive arylnitrenium ion, which then forms the characteristic N'-(deoxyguanosin-8-yl)-N'-acetylbenzidine DNA adduct. This genotoxic event triggers a cascade of cellular responses, including the activation of DNA damage signaling pathways and the induction of mutations in critical oncogenes like Ras. Understanding these core mechanisms is paramount for assessing the carcinogenic risk of benzidine and its metabolites and for the development of strategies for cancer prevention and therapy. This guide provides a comprehensive overview of the current knowledge, offering a valuable resource for professionals in the fields of toxicology, cancer research, and drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Covalent binding of benzidine and N-acetylbenzidine to DNA at the C-8 atom of deoxyguanosine in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of benzidine, N-acetylbenzidine, N, N'-diacetylbenzidine and Direct Blue 6 to rat liver DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of N-acetylbenzidine and N,N'-diacetylbenzidine to hepatic DNA of rat and hamster in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ras gene activation in rat tumors induced by benzidine congeners and derived dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-acetylbenzidine and N,N'-diacetylbenzidine formation by rat and human liver slices exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of N-Acetylbenzidine in Benzidine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of N-acetylbenzidine (N-ABZ) in the metabolic pathway of benzidine, a known human carcinogen. Understanding the biotransformation of benzidine, particularly the acetylation steps, is paramount for assessing its toxicity and carcinogenic risk. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of the metabolic pathways to facilitate a deeper understanding of the subject.

Introduction: The Significance of Benzidine Metabolism

Benzidine is an aromatic amine that has been extensively used in the manufacturing of dyes. Its carcinogenicity, primarily targeting the urinary bladder, is a result of its complex metabolic activation to reactive intermediates that can form DNA adducts. N-acetylation is a key initial step in this metabolic cascade, leading to the formation of N-acetylbenzidine. This monoacetylated metabolite can then undergo further biotransformation, playing a dual role in both detoxification and activation pathways.

The Metabolic Fate of Benzidine: A Two-Step Acetylation Process

The metabolism of benzidine is significantly influenced by N-acetyltransferases (NATs), primarily NAT1 and NAT2. These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the amino groups of benzidine.

N-Acetylation Pathways:

-

Monoacetylation: Benzidine is first acetylated to form N-acetylbenzidine (N-ABZ).

-

Diacetylation: N-ABZ can be further acetylated to form N,N'-diacetylbenzidine (N,N'-DABZ), which is generally considered a detoxification product.[1]

The balance between monoacetylation and diacetylation, as well as subsequent metabolic steps, is crucial in determining the ultimate carcinogenic potential of benzidine.

Quantitative Insights into Benzidine Acetylation

The kinetics of N-acetylation of benzidine and N-acetylbenzidine by human NAT1 and NAT2 have been characterized, revealing important differences in their substrate preferences.

Table 1: Kinetic Parameters for Human N-Acetyltransferases (NATs) in Benzidine Metabolism [2][3]

| Substrate | Enzyme | Km (μM) | Vmax (nmol/min/mg protein) | Clearance (Vmax/Km) | Clearance Ratio (NAT1/NAT2) |

| Benzidine | NAT1 | 254 ± 38 | - | - | 54 |

| NAT2 | 33.3 ± 1.5 | - | - | ||

| N-Acetylbenzidine | NAT1 | 1380 ± 90 | - | - | 535 |

| NAT2 | 471 ± 23 | - | - |

Data presented as mean ± standard deviation where available. Vmax values were not explicitly provided in the summarized source, but clearance ratios indicate relative efficiency.

These data suggest that while NAT2 is more efficient at acetylating benzidine at low concentrations (lower Km), N-acetylbenzidine is a much-preferred substrate for NAT1.[2][3] At low exposure levels, the N-acetylation of benzidine is favored over that of N-acetylbenzidine.[1]

Table 2: Benzidine Metabolism in Human and Rat Liver Slices [4]

| Species | Condition | Benzidine (%) | N-Acetylbenzidine (%) | N,N'-Diacetylbenzidine (%) |

| Human | Control | 19 ± 5 | 34 ± 4 | 1.6 ± 0.5 |

| + Paraoxon | 2 ± 0.4 | 24 ± 4 | 51 ± 3 | |

| Rat | Control | 0 | 8.8 ± 3.6 | 73 ± 2.5 |

| + Paraoxon | - | 13 ± 0.6 | 79 ± 0.3 |

Data represents the percentage of total radioactivity recovered by HPLC after incubation with [3H]benzidine. Paraoxon is a deacetylase inhibitor.

In human liver slices, conditions favor the formation of N-acetylbenzidine over N,N'-diacetylbenzidine, whereas in rats, diacetylation is the predominant pathway.[4] The inhibition of deacetylases significantly increases the formation of N,N'-diacetylbenzidine in both species.[4]

Experimental Protocols

In Vitro N-Acetylation Assays with Recombinant NATs[2][3]

This protocol is used to determine the kinetic parameters of benzidine and N-acetylbenzidine acetylation by human NAT1 and NAT2.

-

Enzyme Source: Human recombinant NAT1 and NAT2 expressed in a suitable system (e.g., E. coli).

-

Reaction Mixture:

-

NAT enzyme

-

Substrate ([3H]benzidine or [3H]N-acetylbenzidine) at various concentrations.

-

Acetyl-CoA (cofactor) at a range of concentrations.

-

Reaction buffer (e.g., Tris-HCl with dithiothreitol).

-

-

Incubation: The reaction is initiated by adding acetyl-CoA and incubated at 37°C for a specified time.

-

Termination: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).

-

Extraction and Analysis: The acetylated metabolites are extracted and separated from the unreacted substrate using high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radiolabeled acetylated product is determined by liquid scintillation counting.

-

Data Analysis: Kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. The mechanism of the reaction (e.g., binary ping-pong) can be determined by analyzing the data at varying concentrations of both substrate and acetyl-CoA.[2]

Metabolism Studies using Liver Slices[2][4]

This protocol assesses the metabolism of benzidine in an intact tissue system, providing insights into the interplay of different metabolic pathways.

-

Tissue Preparation: Precision-cut liver slices are prepared from fresh human or animal liver tissue using a Krumdieck tissue slicer.

-

Incubation Medium: Slices are incubated in a suitable culture medium (e.g., Waymouth's medium) supplemented with antibiotics.

-

Substrate Addition: Radiolabeled substrate ([3H]benzidine or [3H]N-acetylbenzidine) is added to the incubation medium.

-

Incubation Conditions: Slices are incubated at 37°C in a humidified atmosphere with 95% O2 / 5% CO2 for a defined period (e.g., 1-2 hours).

-

Sample Collection: At the end of the incubation, the medium and the liver slices are collected separately.

-

Metabolite Extraction: Metabolites are extracted from both the medium and the homogenized slices using an organic solvent.

-

HPLC Analysis: The extracted metabolites (benzidine, N-acetylbenzidine, and N,N'-diacetylbenzidine) are separated and quantified by HPLC with radiochemical detection.[4]

-

Inhibitor Studies: To investigate the role of specific enzymes, inhibitors can be added to the incubation medium (e.g., paraoxon to inhibit deacetylases).[4]

Metabolic Activation and Detoxification Pathways

N-acetylbenzidine is a key intermediate that can be shunted into different pathways, leading to either detoxification or the formation of reactive species that can damage DNA.

Figure 1: Metabolic Pathways of Benzidine Involving N-Acetylbenzidine.

Pathway Description:

-

N-Acetylation: Benzidine is acetylated by NAT1 and NAT2 to form N-acetylbenzidine (N-ABZ).[2][3] N-ABZ can be further acetylated to the generally less toxic N,N'-diacetylbenzidine (N,N'-DABZ).[1]

-

N-Glucuronidation: N-ABZ can undergo N-glucuronidation, a detoxification reaction that facilitates its excretion.[1]

-

N-Hydroxylation: A critical activation step is the N-hydroxylation of N-ABZ by cytochrome P450 enzymes or peroxidases to form N'-hydroxy-N-acetylbenzidine.[1][5]

-

O-Acetylation: In the bladder, N'-hydroxy-N-acetylbenzidine can be further activated by NAT-mediated O-acetylation to form the highly reactive N'-acetoxy-N-acetylbenzidine.[1]

-

DNA Adduct Formation: This unstable intermediate can spontaneously break down to form a reactive nitrenium ion that readily binds to DNA, forming adducts such as N'-(deoxyguanosin-8-yl)-N-acetylbenzidine.[1] These DNA adducts are believed to initiate the carcinogenic process.

Logical Workflow for Assessing Benzidine Metabolism

The following workflow outlines a typical experimental approach to investigate the role of N-acetylbenzidine in benzidine metabolism.

Figure 2: Experimental Workflow for Investigating Benzidine Metabolism.

Conclusion

N-acetylbenzidine is a central metabolite in the biotransformation of benzidine. Its formation, catalyzed by NAT enzymes, represents a critical juncture that can lead to either detoxification or metabolic activation. The relative activities of NAT1 and NAT2, along with downstream enzymes such as cytochrome P450s and peroxidases, in different tissues play a significant role in determining the organ-specific carcinogenicity of benzidine. A thorough understanding of the factors governing the metabolic fate of N-acetylbenzidine is essential for developing effective strategies for risk assessment and prevention of benzidine-induced cancers. This guide provides the foundational knowledge and experimental context for researchers and professionals working in toxicology and drug development.

References

- 1. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Human N-acetylation of benzidine: role of NAT1 and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-acetylbenzidine and N,N'-diacetylbenzidine formation by rat and human liver slices exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

In-Depth Technical Guide: N-Acetylbenzidine DNA Adduct Formation In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo formation of DNA adducts from N-Acetylbenzidine (NAB), a known metabolite of the procarcinogen benzidine. Understanding the mechanisms of NAB-induced DNA damage is critical for assessing its carcinogenic risk and for the development of potential intervention strategies. This document details the metabolic activation pathways, quantitative levels of DNA adduct formation, and the experimental protocols used for their detection and quantification.

Introduction to N-Acetylbenzidine and its Carcinogenicity

N-Acetylbenzidine (NAB) is a primary metabolite of benzidine, an aromatic amine that has been classified as a human carcinogen. The carcinogenicity of benzidine and its metabolites is attributed to their metabolic activation to reactive electrophiles that can covalently bind to cellular macromolecules, most critically, DNA. The formation of these DNA adducts can lead to mutations in critical genes, initiating the process of carcinogenesis. This guide focuses on the in vivo formation of DNA adducts resulting from exposure to NAB.

Metabolic Activation of N-Acetylbenzidine

The metabolic activation of N-Acetylbenzidine is a multi-step process that primarily occurs in the liver and can be further processed in extrahepatic tissues. This biotransformation is essential for the generation of the ultimate carcinogenic species that reacts with DNA.

The key enzymatic pathways involved in the metabolic activation of NAB include:

-

N-oxidation: Cytochrome P450 enzymes (CYPs), particularly CYP1A2, catalyze the N-hydroxylation of NAB to form N-hydroxy-N'-acetylbenzidine. This is a critical initial step in the activation pathway.

-

O-Esterification: The N-hydroxy metabolite can undergo further activation through O-esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs).

-

N,O-acetyltransfer: N-acetyltransferases can catalyze the transfer of an acetyl group to the hydroxylamine, forming a reactive N-acetoxy ester.

-

O-sulfonation: Sulfotransferases can catalyze the transfer of a sulfo group, forming a reactive N-sulfonyloxy ester.

-

These reactive esters are unstable and can spontaneously break down to form a highly electrophilic nitrenium ion. This nitrenium ion is the ultimate carcinogen that readily attacks nucleophilic sites in the DNA, primarily the C8 position of guanine.

Below is a diagram illustrating the metabolic activation pathway of N-Acetylbenzidine leading to the formation of a DNA adduct.

Quantitative Analysis of N-Acetylbenzidine DNA Adducts

The primary DNA adduct formed from NAB in vivo has been identified as N-(deoxyguanosin-8-yl)-N'-acetylbenzidine . The levels of this adduct can vary depending on the species, tissue, dose, and time after exposure.

In Vivo DNA Adduct Levels in Rodents

The following table summarizes the quantitative data on the formation of N-(deoxyguanosin-8-yl)-N'-acetylbenzidine in the liver of rats and hamsters following intraperitoneal (i.p.) injection of N-acetylbenzidine.

| Species | Time After Injection | DNA Adduct Level (pmol/mg DNA) | Reference |

| Rat | 1 day | 1.8 ± 0.4 | [1] |

| Rat | 7 days | 1.6 ± 0.3 | [1] |

| Hamster | 1 day | 0.9 ± 0.2 | [1] |

| Hamster | 7 days | 0.8 ± 0.2 | [1] |

Data are presented as mean ± S.D.

These data indicate that rats are more susceptible to the formation of this hepatic DNA adduct from N-acetylbenzidine compared to hamsters, with adduct levels being approximately two-fold higher.[1] The persistence of these adducts is notable, with similar levels observed at 1 and 7 days post-injection.

Experimental Protocols

The detection and quantification of NAB-DNA adducts in vivo require highly sensitive analytical techniques. The two most common methods employed are the ³²P-postlabeling assay and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

³²P-Postlabeling Assay for Aromatic Amine-DNA Adducts

The ³²P-postlabeling assay is an ultrasensitive method capable of detecting very low levels of DNA adducts.

Experimental Workflow:

Detailed Methodology:

-

DNA Isolation: Isolate high molecular weight DNA from the target tissue (e.g., liver) using standard phenol-chloroform extraction or commercially available kits. Ensure the DNA is of high purity (A260/A280 ratio of ~1.8).

-

Enzymatic Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase at 37°C for 3-4 hours.

-

Adduct Enrichment: To increase the sensitivity of the assay, enrich the adducted nucleotides. This can be achieved by:

-

Nuclease P1 digestion: This enzyme dephosphorylates normal nucleotides to nucleosides, while bulky aromatic adducts are resistant.

-

Butanol extraction: This method selectively partitions the more hydrophobic adducted nucleotides into the butanol phase.

-

-

³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P using T4 polynucleotide kinase and high-specific-activity [γ-³²P]ATP.

-

TLC Separation: Separate the ³²P-labeled adducted nucleotides from excess [γ-³²P]ATP and normal nucleotides using multidimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: Visualize the separated adducts by autoradiography. Quantify the amount of radioactivity in the adduct spots using liquid scintillation counting or phosphorimaging analysis. Calculate the relative adduct labeling (RAL) value, which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and structural confirmation for the identification and quantification of DNA adducts.

Experimental Workflow:

Detailed Methodology:

-

DNA Isolation: Isolate DNA from tissues as described for the ³²P-postlabeling assay.

-

Enzymatic Digestion to Nucleosides: Digest 20-50 µg of DNA to individual deoxyribonucleosides using a cocktail of enzymes including DNase I, nuclease P1, and alkaline phosphatase. This complete digestion is crucial for accurate quantification.

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard of the N-(deoxyguanosin-8-yl)-N'-acetylbenzidine adduct to the digested DNA sample. This is essential for accurate quantification by correcting for sample loss and variations in instrument response.

-

Sample Cleanup: Purify the digested sample using solid-phase extraction (SPE) to remove interfering matrix components.

-

LC Separation: Separate the adducted nucleoside from the normal deoxyribonucleosides using a high-performance liquid chromatography (HPLC) system equipped with a reversed-phase column (e.g., C18).

-

MS/MS Detection: Detect and quantify the adduct using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion-to-product ion transition for the native adduct and its stable isotope-labeled internal standard.

-

Quantification: Construct a calibration curve using known amounts of the authentic adduct standard and the internal standard. Calculate the concentration of the adduct in the DNA sample based on the peak area ratio of the analyte to the internal standard.

Conclusion

The in vivo formation of N-(deoxyguanosin-8-yl)-N'-acetylbenzidine is a critical event in the carcinogenesis of benzidine and its acetylated metabolites. This technical guide has outlined the metabolic activation pathways leading to this DNA adduct, provided quantitative data on its formation in animal models, and detailed the key experimental protocols for its detection and quantification. This information is vital for researchers and professionals in the fields of toxicology, cancer research, and drug development for understanding the genotoxic mechanisms of aromatic amines and for the development of strategies to mitigate their carcinogenic risk.

References

The Metabolic Activation of N-Acetylbenzidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylbenzidine (ABZ), a primary metabolite of the carcinogenic aromatic amine benzidine, undergoes a complex series of metabolic activation steps to exert its genotoxic effects. This technical guide provides a comprehensive overview of the core metabolic pathways involved in the bioactivation of N-acetylbenzidine, the key enzymes driving these transformations, and the formation of reactive intermediates that ultimately lead to DNA damage. Detailed experimental protocols and quantitative data from seminal studies are presented to offer a practical resource for researchers in toxicology, pharmacology, and drug development.

Introduction

Benzidine and its derivatives have long been recognized as potent carcinogens, with occupational exposure linked to an increased risk of bladder and liver cancers. The metabolic fate of these compounds is a critical determinant of their carcinogenic potential. N-acetylation, a primary step in the metabolism of benzidine, was initially considered a detoxification pathway. However, it is now understood that the resulting metabolite, N-acetylbenzidine, can be further metabolized to highly reactive species that readily form adducts with DNA, initiating the carcinogenic process. This guide delineates the intricate biochemical cascade of N-acetylbenzidine activation.

Core Metabolic Activation Pathways

The metabolic activation of N-acetylbenzidine is a multi-step process primarily occurring in the liver, involving a series of enzymatic reactions that convert the relatively inert parent compound into highly electrophilic intermediates. The principal pathways include N-oxidation, N-acetylation, and O-esterification.

N-Oxidation

The initial and rate-limiting step in the activation of N-acetylbenzidine is N-oxidation, catalyzed by microsomal cytochrome P450 enzymes, particularly CYP1A2.[1][2][3] This process can occur at two positions on the N-acetylbenzidine molecule, leading to the formation of two key hydroxylated metabolites:

-

N'-hydroxy-N-acetylbenzidine (N'-OH-ABZ): An arylhydroxylamine formed by oxidation of the non-acetylated amino group.[4][5]

-

N-hydroxy-N-acetylbenzidine (N-OH-ABZ): An arylhydroxamic acid resulting from the oxidation of the acetylated amino group.[4][5]

Studies in both rat and mouse liver microsomes have shown that the formation of N'-OH-ABZ is somewhat faster than that of N-OH-ABZ.[4][5]

N-Acetylation and Deacetylation

N-acetyltransferases (NATs) play a dual role in the metabolism of benzidine and its acetylated derivatives.[6] These cytosolic enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the amino groups.[6] Both NAT1 and NAT2 are involved, with N-acetylbenzidine being a preferred substrate for NAT1.[7]

-

N-acetylation of N'-hydroxy-N-acetylbenzidine by cytosolic N-acetyltransferases leads to the formation of N-hydroxy-N,N'-diacetylbenzidine (N-OH-DABZ), a highly toxic metabolite.[4][5]

-

N-deacetylation , catalyzed by microsomal deacetylases, can reverse the acetylation process, converting N,N'-diacetylbenzidine (DABZ) and N-OH-DABZ back to their monoacetylated or non-acetylated forms.[4][5][8]

The balance between N-acetylation and N-deacetylation rates significantly influences the intracellular concentration of various metabolites and, consequently, the overall carcinogenic potential.[8]

O-Esterification

The hydroxylated metabolites, N'-OH-ABZ and N-OH-DABZ, can undergo further activation through O-esterification by cytosolic sulfotransferases (SULTs) or acetyltransferases. This step is crucial for the generation of the ultimate carcinogenic species.[9][10]

-

O-sulfonation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferases produces an unstable sulfate ester.[9]

-

O-acetylation of N'-hydroxy-N-acetylbenzidine can also occur.[4]

These esters are highly reactive and can spontaneously decompose to form electrophilic arylnitrenium ions.[10]

Formation of Reactive Intermediates and DNA Adducts

The unstable esters formed during O-esterification readily break down to form highly reactive and electrophilic arylnitrenium ions .[10] These ions can then covalently bind to nucleophilic sites on cellular macromolecules, most notably DNA, to form DNA adducts.[11][12][13] The primary DNA adduct formed from the metabolic activation of N-acetylbenzidine is N'-(deoxyguanosin-8-yl)-N-acetylbenzidine .[4][11] The formation of these adducts can lead to mutations during DNA replication, a critical event in the initiation of cancer.

Signaling Pathways and Experimental Workflows

The metabolic activation of N-acetylbenzidine is a cascade of enzymatic reactions leading to the formation of DNA-reactive species. The following diagrams illustrate the key metabolic pathways and a general experimental workflow for studying N-acetylbenzidine metabolism.

References

- 1. CYP1A2 - Wikipedia [en.wikipedia.org]

- 2. Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP1A2 | DNAlysis [dnalife.academy]

- 4. academic.oup.com [academic.oup.com]

- 5. Hepatic N-oxidation, acetyl-transfer and DNA-binding of the acetylated metabolites of the carcinogen, benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 7. Human N-acetylation of benzidine: role of NAT1 and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-acetylbenzidine and N,N'-diacetylbenzidine formation by rat and human liver slices exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Binding of N-acetylbenzidine and N,N'-diacetylbenzidine to hepatic DNA of rat and hamster in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Genotoxicity of N-Acetylbenzidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetylbenzidine, a primary metabolite of the potent human carcinogen benzidine, exhibits significant genotoxic properties. Its carcinogenicity is intrinsically linked to its metabolic activation into reactive intermediates that form covalent adducts with DNA, leading to mutations and initiating tumorigenesis. This technical guide provides a comprehensive overview of the genotoxicity of N-Acetylbenzidine, detailing its metabolic activation pathways, the formation and quantification of DNA adducts, and its mutagenic potential. Detailed experimental protocols for key genotoxicity assays—the Ames test, the in vitro micronucleus assay, and the comet assay—are provided, along with visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of the methodologies and mechanisms involved.

Metabolic Activation and DNA Adduct Formation

The genotoxicity of N-Acetylbenzidine is not inherent to the molecule itself but arises from its metabolic conversion to reactive electrophilic species. This bioactivation process is a multi-step enzymatic cascade primarily occurring in the liver.

The key metabolic pathway involves the following steps:

-

N'-Hydroxylation: The initial and critical step is the N'-hydroxylation of N-Acetylbenzidine to form N'-hydroxy-N-acetylbenzidine (N'-OH-ABZ). This reaction is catalyzed by cytochrome P450 enzymes.[1]

-

O-Acetylation/Sulfonation: In extrahepatic tissues such as the bladder epithelium, N'-OH-ABZ can undergo further activation through O-acetylation by N-acetyltransferases (NATs) or O-sulfonation by sulfotransferases (SULTs).[2] This results in the formation of unstable esters, N'-acetoxy-N-acetylbenzidine or N'-sulfonyloxy-N-acetylbenzidine.

-

Formation of the Ultimate Carcinogen: These esters are highly reactive and spontaneously decompose to form a highly electrophilic arylnitrenium ion.[3]

-

DNA Adduct Formation: The arylnitrenium ion is the ultimate carcinogenic metabolite that readily reacts with nucleophilic sites in DNA, primarily the C8 position of guanine residues.[1][4] This leads to the formation of the major DNA adduct, N-(deoxyguanosin-8-yl)-N'-acetylbenzidine .[5]

This metabolic activation and DNA adduct formation pathway is a critical determinant of the tissue-specific carcinogenicity of benzidine and its metabolites.

Quantitative Genotoxicity Data

The extent of DNA adduct formation and the resulting mutagenic events are crucial for assessing the genotoxic potential of N-Acetylbenzidine. The following tables summarize key quantitative data from in vivo and in vitro studies.

Table 1: In Vivo DNA Binding of N-Acetylbenzidine Metabolites in Rodents

| Species | Tissue | Time Point | DNA Binding Level (pmol/mg DNA) | Major Adduct Identified | Reference |

| Rat | Liver | 1 day | ~0.15 | N-(deoxyguanosin-8-yl)-N'-acetylbenzidine | [5] |

| Rat | Liver | 7 days | ~0.12 | N-(deoxyguanosin-8-yl)-N'-acetylbenzidine | [5] |

| Hamster | Liver | 1 day | ~0.07 | N-(deoxyguanosin-8-yl)-N'-acetylbenzidine | [5] |

| Hamster | Liver | 7 days | ~0.06 | N-(deoxyguanosin-8-yl)-N'-acetylbenzidine | [5] |

Note: DNA binding levels are approximate values derived from graphical data presented in the cited literature.

Table 2: Mutagenic Efficiency of Aromatic Amine DNA Adducts

| Aromatic Amine Adduct | Relative Mutagenic Efficiency | Predominant Mutation Type | Reference |

| N'-acetylbenzidine | Low | G to T and G to C transversions | [4] |

| 2-aminofluorene (AF) | High | -G deletions, G to T transversions | [4] |

| 4-aminobiphenyl (ABP) | Low | G to T and G to C transversions | [4] |

| 2-acetylaminofluorene (AAF) | Low | Deletions/additions at NarI sites and repetitive G sequences | [4] |

Experimental Protocols for Genotoxicity Assessment

A battery of in vitro and in vivo assays is employed to characterize the genotoxic profile of a compound. The following sections provide detailed methodologies for three core assays relevant to the evaluation of N-Acetylbenzidine.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used short-term bacterial assay to evaluate the mutagenic potential of chemical compounds. It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay assesses the ability of a test compound to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.

Experimental Protocol:

-

Strain Selection: Salmonella typhimurium strains TA98 and TA100 are commonly used for detecting frameshift and base-pair substitution mutagens, respectively, which are relevant for aromatic amines.

-

Metabolic Activation: Since N-Acetylbenzidine requires metabolic activation to become mutagenic, the assay is performed in the presence of a mammalian metabolic activation system, typically a liver homogenate fraction (S9 mix) from Aroclor 1254-induced rats.[6]

-

Plate Incorporation Method:

-

To 2.0 mL of molten top agar (45°C), add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test solution (N-Acetylbenzidine dissolved in a suitable solvent like DMSO), and 0.5 mL of the S9 mix.

-

The mixture is vortexed gently and poured onto a minimal glucose agar plate.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis:

-

The number of revertant colonies on each plate is counted.

-

A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (background).

-

Positive and negative (solvent) controls are run concurrently.

-

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a cytogenetic test that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of a test compound in cultured mammalian cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Experimental Protocol:

-

Cell Culture: A suitable mammalian cell line (e.g., human lymphocytes, CHO, V79, or TK6 cells) is cultured to a logarithmic growth phase.[7]

-

Treatment: Cells are exposed to various concentrations of N-Acetylbenzidine, along with positive and negative controls. An S9 mix is included for metabolic activation.

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, the final stage of cell division. This results in the accumulation of binucleated cells that have completed mitosis but not cell division.

-

Harvesting and Staining: After an appropriate incubation period (typically 1.5-2 cell cycles), cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: At least 1000 binucleated cells per concentration are scored under a microscope for the presence of micronuclei. The frequency of micronucleated binucleated cells is determined.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic effect.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells. When damaged, the supercoiled structure of DNA relaxes, and upon electrophoresis, the fragmented DNA migrates out of the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The length and intensity of the tail are proportional to the amount of DNA damage.

Experimental Protocol:

-

Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells or primary cells from an in vivo study).

-

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites. Electrophoresis is then performed at a low voltage.

-

Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA dye (e.g., SYBR Green or ethidium bromide).

-

Visualization and Scoring: The "comets" are visualized using a fluorescence microscope. Image analysis software is used to quantify the DNA damage by measuring parameters such as tail length, tail intensity (% DNA in the tail), and tail moment.

-

Data Analysis: A statistically significant increase in the chosen comet parameters in treated cells compared to control cells indicates DNA damage.

Conclusion

N-Acetylbenzidine is a significant genotoxic agent that requires metabolic activation to exert its DNA-damaging effects. The formation of the N-(deoxyguanosin-8-yl)-N'-acetylbenzidine adduct is a key event in the initiation of carcinogenesis. A comprehensive assessment of its genotoxicity relies on a combination of in vitro and in vivo assays, such as the Ames test, micronucleus assay, and comet assay. The detailed protocols and data presented in this guide provide a framework for researchers and drug development professionals to understand and evaluate the genotoxic risk associated with N-Acetylbenzidine and related aromatic amines. A thorough understanding of its mechanisms of genotoxicity is essential for regulatory decision-making and the development of safer chemicals and pharmaceuticals.

References

- 1. Hepatic N-oxidation, acetyl-transfer and DNA-binding of the acetylated metabolites of the carcinogen, benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mutations induced by aromatic amine DNA adducts in pBR322 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of N-acetylbenzidine and N,N'-diacetylbenzidine to hepatic DNA of rat and hamster in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

N-Acetylbenzidine: A Comprehensive Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylbenzidine is a primary metabolite of the well-known human and animal carcinogen, benzidine.[1] The process of N-acetylation is a critical step in the metabolic activation and detoxification of benzidine and other aromatic amines.[1] Understanding the toxicological profile of N-Acetylbenzidine is therefore essential for elucidating the mechanisms of benzidine-induced carcinogenesis and for assessing the risks associated with exposure to benzidine and related compounds. This technical guide provides an in-depth overview of the metabolism, genotoxicity, and potential carcinogenicity of N-Acetylbenzidine, supported by available data and detailed experimental methodologies.

Metabolism and Metabolic Activation

The metabolism of benzidine to N-Acetylbenzidine is primarily catalyzed by N-acetyltransferase (NAT) enzymes, with NAT1 showing higher efficiency than NAT2.[1] This initial acetylation step is not considered a detoxification pathway; rather, it is a crucial prerequisite for the formation of DNA-reactive intermediates.[2]

Following its formation, N-Acetylbenzidine can undergo further metabolic transformations:

-

N-hydroxylation: Cytochrome P450 enzymes can hydroxylate the non-acetylated amino group to form N'-hydroxy-N-acetylbenzidine.[2]

-

Further Acetylation: N-Acetylbenzidine can be further acetylated to form N,N'-diacetylbenzidine.[3]

-

Glucuronidation: N-Acetylbenzidine can also be conjugated with glucuronic acid, a reaction that generally facilitates excretion.[4]

The key step in the metabolic activation of N-Acetylbenzidine is its conversion to N'-hydroxy-N-acetylbenzidine. This metabolite can then undergo O-acetylation or O-sulfonation in the bladder to form unstable esters. These esters can spontaneously decompose to form a highly reactive arylnitrenium ion, which is a potent electrophile that readily binds to DNA, leading to the formation of DNA adducts.[2]

dot

Quantitative Toxicological Data

Table 1: Acute Toxicity of Benzidine

| Species | Route of Administration | LD50 | Reference |

| Rat | Oral | 309 mg/kg | [5] |

| Mouse | Oral | 214 mg/kg | [5] |

Table 2: Subchronic and Chronic Toxicity of Benzidine (Oral)

| Species | Effect Level | Dose | Duration of Exposure | Target Organ/Critical Effect | Reference |

| Mouse | LOAEL | 2.7 mg/kg/day | 33 months | Brain/Cellular changes, Liver/Cellular changes | [6] |

Genotoxicity

N-Acetylbenzidine is a genotoxic compound, primarily through its metabolic activation to intermediates that form covalent adducts with DNA. The predominant DNA adduct formed is N'-(deoxyguanosin-8-yl)-N-acetylbenzidine.[1] This adduct has been identified in the exfoliated bladder cells of workers exposed to benzidine, highlighting the in vivo relevance of this pathway.[1] The formation of these DNA adducts is a critical initiating event in the process of chemical carcinogenesis.

Table 3: Summary of Genotoxicity Data for N-Acetylbenzidine and Related Compounds

| Assay | Test System | Compound Tested | Result | Reference |

| Ames Test | Salmonella typhimurium TA1538 | N-Acetylbenzidine | Mutagenic with metabolic activation | [7] |

| DNA Adduct Formation | Rat Liver (in vivo) | N-Acetylbenzidine | Formation of N'-(deoxyguanosin-8-yl)-N-acetylbenzidine | [8] |

| DNA Damage (Comet Assay) | Human Lymphocytes | Benzidine | DNA damage observed | [9] |

| Chromosomal Aberrations | Human Lymphocytes | Benzidine | Increased incidence in exposed workers | [1] |

Carcinogenicity

While benzidine is a confirmed human carcinogen, direct carcinogenicity bioassays on N-Acetylbenzidine are not extensively reported. However, studies on its metabolites provide strong evidence for its role in benzidine-induced cancer. A study on female CD rats demonstrated that N,N'-diacetylbenzidine and its metabolite N-hydroxy-N,N'-diacetylbenzidine induced mammary and Zymbal's gland tumors.[10] Given that N-Acetylbenzidine is a precursor to these compounds, it is considered a proximate carcinogen.

Experimental Protocols

In Vitro Metabolism Using Liver Slices

This protocol outlines the general procedure for studying the metabolism of N-Acetylbenzidine using precision-cut liver slices.

Objective: To identify and quantify the metabolites of N-Acetylbenzidine formed in liver tissue.

Materials:

-

Fresh liver tissue (e.g., from rat, hamster, or human)

-

Krumdieck tissue slicer or similar device

-

Williams' Medium E or other suitable culture medium

-

N-Acetylbenzidine (radiolabeled or non-radiolabeled)

-

6- or 12-well culture plates

-

Incubator with 5% CO2 and 95% humidity at 37°C

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, radioactivity)

Procedure:

-

Tissue Preparation: Obtain fresh liver tissue and immediately place it in ice-cold buffer.

-

Slicing: Prepare precision-cut liver slices (typically 200-250 µm thick) using a Krumdieck slicer.

-

Incubation: Place individual liver slices in wells of a culture plate containing pre-warmed culture medium.

-

Treatment: Add N-Acetylbenzidine to the culture medium at the desired concentration.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 for a specified time period (e.g., 1-4 hours).

-

Sample Collection: At the end of the incubation, collect the medium and the liver slices separately.

-

Metabolite Extraction: Homogenize the liver slices and extract the metabolites from both the medium and the homogenate using an appropriate organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracts by HPLC to separate and quantify N-Acetylbenzidine and its metabolites.

dot

Ames Test (Bacterial Reverse Mutation Assay)

This protocol describes the general procedure for assessing the mutagenic potential of N-Acetylbenzidine using the Ames test.

Objective: To determine if N-Acetylbenzidine can induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, TA1538)

-

S9 fraction from induced rat liver (for metabolic activation)

-

Cofactor solution (NADP and glucose-6-phosphate)

-

Molten top agar containing a trace of histidine and biotin

-

Minimal glucose agar plates

-

N-Acetylbenzidine

-

Positive and negative controls

Procedure:

-

Preparation: Prepare the S9 mix by combining the S9 fraction with the cofactor solution.

-

Treatment: In a test tube, combine the Salmonella tester strain, N-Acetylbenzidine at various concentrations, and either the S9 mix or a buffer (for experiments without metabolic activation).

-

Incubation: Briefly pre-incubate the mixture at 37°C.

-

Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Chromosomal Aberration Assay

This protocol provides a general framework for evaluating the potential of N-Acetylbenzidine to induce chromosomal aberrations in mammalian cells.

Objective: To determine if N-Acetylbenzidine can cause structural damage to chromosomes in cultured mammalian cells.

Materials:

-

Mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes)

-

Complete cell culture medium

-

S9 fraction (for metabolic activation, if required)

-

N-Acetylbenzidine

-

Positive and negative controls

-

Colcemid or other metaphase-arresting agent

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (e.g., methanol:acetic acid, 3:1)

-

Giemsa stain

-

Microscope

Procedure:

-

Cell Culture: Culture the cells to an appropriate density.

-